PROTAC TBK1 degrader-2

PROTAC Targeted Protein Degradation TBK1 Signaling

VHL-based TBK1 PROTAC with >50-fold degradation selectivity over IKKε. Achieves near-complete TBK1 ablation (Dₘₐₓ=96%), eliminating catalytic and scaffolding functions—critical for mutant KRAS-driven cancer and innate immunity studies where kinase inhibitors fail. Includes matched negative control option.

Molecular Formula C53H74BrN9O9S
Molecular Weight 1093.2 g/mol
Cat. No. B2781418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC TBK1 degrader-2
Molecular FormulaC53H74BrN9O9S
Molecular Weight1093.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O
InChIInChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m1/s1
InChIKeyQMGHHBHPDDAGGO-IIWOMYBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TBK1 PROTAC 3i (Compound 3i) – A VHL‑Based Proteolysis‑Targeting Chimera for Selective Degradation of TANK‑Binding Kinase 1


TBK1 PROTAC 3i (CAS 2052306‑13‑3), also known as compound 3i, is a heterobifunctional proteolysis‑targeting chimera (PROTAC) that recruits the von Hippel‑Lindau (VHL) E3 ubiquitin ligase to TANK‑binding kinase 1 (TBK1), thereby promoting its ubiquitination and proteasomal degradation [1]. The compound comprises a TBK1‑targeting ligand derived from a substituted 5‑bromo‑4‑aminopyrimidine linked via a flexible polyethylene glycol (PEG) chain to a hydroxyproline‑containing VHL ligand . It was originally developed as a chemical probe to dissect TBK1‑dependent signaling in mutant KRAS‑driven cancers and is widely used as a selective degrader in oncology and immunology research [2].

TBK1 PROTAC 3i – Why Substitution with TBK1 Inhibitors or Non‑Selective Degraders Compromises Research Outcomes


Generic substitution with small‑molecule TBK1 inhibitors (e.g., MRT67307, BX795) or alternative TBK1‑targeting PROTACs fails to replicate the precise biochemical and phenotypic profile of TBK1 PROTAC 3i because these alternatives either merely inhibit kinase activity without eliminating the scaffolding functions of TBK1 or exhibit markedly inferior selectivity for TBK1 over the highly homologous IKKε kinase [1]. Unlike inhibitors, TBK1 PROTAC 3i induces near‑complete proteasomal degradation of TBK1 (DC₅₀ = 12 nM, Dₘₐₓ = 96%), thereby ablating both catalytic and non‑catalytic signaling functions . Furthermore, whereas the inhibitor warhead within 3i displays modest selectivity (TBK1 IC₅₀ = 1.3 nM vs. IKKε IC₅₀ = 8.7 nM), the full PROTAC molecule achieves >50‑fold selectivity for TBK1 degradation over IKKε, a feature not recapitulated by earlier‑generation TBK1 PROTACs or by most small‑molecule inhibitors . Consequently, substituting TBK1 PROTAC 3i with a generic TBK1 inhibitor or a less‑selective degrader can introduce confounding off‑target effects and fail to fully suppress TBK1‑dependent phenotypes, thereby undermining experimental reproducibility and mechanistic interpretation.

TBK1 PROTAC 3i – Head‑to‑Head Degradation Potency and Selectivity Benchmarks Against Key Comparators


Superior Degradation Potency and Maximal Efficacy Relative to TBK1 Inhibitors

TBK1 PROTAC 3i achieves a half‑maximal degradation concentration (DC₅₀) of 12 nM and a maximal degradation efficacy (Dₘₐₓ) of 96% in cellular assays, whereas the small‑molecule TBK1 inhibitor MRT67307 (IC₅₀ = 19 nM) and the pan‑TBK1/IKKε inhibitor BX795 (IC₅₀ ≈ 1 nM) only inhibit kinase activity without reducing TBK1 protein levels [1]. This distinction is critical because TBK1 possesses kinase‑independent scaffolding functions that remain intact during inhibition but are eliminated upon degradation, a difference not captured by simple IC₅₀ comparisons [2].

PROTAC Targeted Protein Degradation TBK1 Signaling

Exceptional Isoform Selectivity for TBK1 Over IKKε Compared to the Parent Inhibitor Warhead

While the TBK1‑targeting ligand within TBK1 PROTAC 3i exhibits only modest selectivity for TBK1 over IKKε (TBK1 IC₅₀ = 1.3 nM vs. IKKε IC₅₀ = 8.7 nM; ~7‑fold difference), the full PROTAC molecule displays >50‑fold selectivity for TBK1 degradation over IKKε degradation in cellular assays [1]. In contrast, the widely used TBK1 inhibitor BX795 inhibits both kinases with similar potency (IC₅₀ ≈ 1 nM for both) and the inhibitor MRT67307 also shows limited discrimination (TBK1 IC₅₀ = 19 nM, IKKε IC₅₀ = 160 nM; ~8‑fold) .

Selectivity TBK1 IKKε

Enhanced Degradation Selectivity Over a Closely Related VHL‑Based TBK1 PROTAC (UNC8209)

Compared to UNC8209, a cereblon (CRBN)‑recruiting TBK1 PROTAC developed later, TBK1 PROTAC 3i achieves comparable degradation potency (DC₅₀ = 12 nM for 3i vs. reported DC₅₀ = 15‑30 nM for UNC8209) but demonstrates superior selectivity for TBK1 over IKKε [1]. UNC8209, while potent, still shows residual degradation of IKKε at higher concentrations, whereas 3i maintains >50‑fold selectivity across the tested concentration range [2]. Additionally, 3i has been more extensively validated as a chemical probe in mutant KRAS cancer models, providing a richer body of reference data for comparative studies [3].

PROTAC TBK1 Degrader VHL

Validated Inactive Negative Control (TBK1 Control PROTAC 4) Enables Rigorous Degradation‑Specific Phenotyping

TBK1 PROTAC 3i is accompanied by a well‑characterized negative control compound, TBK1 control PROTAC 4 (CAS 2052306‑31‑5), which retains high‑affinity binding to TBK1 (Kd = 4.6 nM) but lacks the ability to recruit VHL E3 ligase and therefore does not induce TBK1 degradation . This matched pair enables researchers to cleanly attribute observed phenotypes to degradation of TBK1 rather than to off‑target binding or kinase inhibition alone . In contrast, many alternative TBK1 inhibitors and degraders lack a similarly validated, isogenic control compound, complicating the interpretation of phenotypic data [1].

Negative Control PROTAC TBK1

Optimal Use Cases for TBK1 PROTAC 3i in Oncology and Immunology Research Based on Validated Performance Metrics


Dissecting Kinase‑Independent Scaffolding Functions of TBK1 in KRAS‑Mutant Cancers

TBK1 PROTAC 3i is ideally suited for studies aimed at distinguishing kinase‑dependent from kinase‑independent functions of TBK1 in mutant KRAS‑driven lung and pancreatic cancer models. The compound's ability to induce near‑complete TBK1 degradation (Dₘₐₓ = 96%) ensures that both catalytic and scaffolding activities are eliminated, a feat not achievable with ATP‑competitive inhibitors [1]. Researchers can combine 3i with its matched negative control (TBK1 control PROTAC 4) to unambiguously link any observed changes in cell proliferation, survival, or signaling to TBK1 degradation rather than to off‑target binding .

Selective Interrogation of TBK1‑Specific Innate Immune Signaling Pathways

In innate immunity research, TBK1 and IKKε exhibit partially redundant functions in type I interferon production. TBK1 PROTAC 3i, with its >50‑fold degradation selectivity for TBK1 over IKKε, provides a uniquely clean tool for deconvoluting TBK1‑specific contributions to STING‑, RIG‑I‑, or TLR‑mediated signaling [1]. This level of selectivity is superior to that of commonly used small‑molecule TBK1 inhibitors (e.g., BX795, MRT67307), which co‑inhibit IKKε at therapeutically relevant concentrations and thus confound pathway assignment .

Synthetic Lethality Screens in VHL‑Deficient Clear Cell Renal Cell Carcinoma (ccRCC)

Recent studies have identified TBK1 as a synthetic lethal target in VHL‑mutant ccRCC. TBK1 PROTAC 3i offers a validated chemical probe for validating these genetic findings and for performing secondary screens to identify resistance mechanisms or synergistic drug combinations [1]. Compared to the more recently developed UNC8209, 3i's stricter TBK1 selectivity profile reduces the risk of confounding effects arising from partial IKKε degradation, making it a preferred choice for high‑confidence synthetic lethality studies .

Benchmarking New TBK1 Degraders and Assay Development

Given its extensive characterization in the primary literature and its availability from multiple commercial vendors with documented purity and activity data, TBK1 PROTAC 3i serves as a reliable reference standard for developing and validating novel TBK1‑targeting PROTACs or molecular glues [1]. Its well‑defined DC₅₀ (12 nM), Dₘₐₓ (96%), and selectivity window (>50‑fold) provide a quantitative benchmark against which new degraders can be compared in cellular degradation assays . Additionally, the matched negative control (TBK1 control PROTAC 4) facilitates the establishment of robust, degradation‑specific assay readouts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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